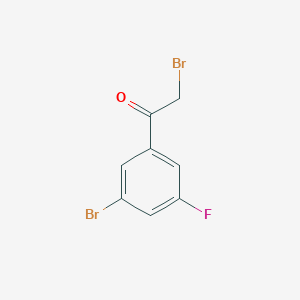

3-Bromo-5-fluorophenacyl bromide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(3-bromo-5-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNRDYWQTSSXMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 3 Bromo 5 Fluorophenacyl Bromide

Nucleophilic Substitution Reactions at the α-Bromo Carbonyl Moiety

The α-bromo carbonyl system in 3-bromo-5-fluorophenacyl bromide is a potent electrophilic site, rendering the α-carbon highly susceptible to attack by nucleophiles. This enhanced reactivity is a hallmark of α-halo ketones and is central to their utility in organic synthesis.

Diverse Nucleophile Reactivity Studies

The α-bromo position of phenacyl bromides readily reacts with a wide array of nucleophiles. This reactivity stems from the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Br bond and stabilizes the transition state of substitution reactions. While specific studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of analogous α-bromo ketones.

Common nucleophiles that are expected to react with this compound include:

Oxygen Nucleophiles: Alcohols and carboxylates can displace the bromide to form α-alkoxy and α-acyloxy ketones, respectively.

Nitrogen Nucleophiles: Amines, both primary and secondary, are expected to readily displace the bromide to yield α-amino ketones, which are valuable intermediates in the synthesis of various nitrogen-containing heterocycles.

Sulfur Nucleophiles: Thiolates are potent nucleophiles that would readily form α-thio ketones upon reaction with this compound.

Carbon Nucleophiles: Enolates, organometallic reagents, and cyanides can be employed to form new carbon-carbon bonds at the α-position.

The table below illustrates the expected products from the reaction of this compound with various nucleophiles.

| Nucleophile (Nu⁻) | Reagent Example | Expected Product |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 2-methoxy-1-(3-bromo-5-fluorophenyl)ethan-1-one |

| Carboxylate | Sodium acetate (B1210297) (NaOAc) | 2-acetoxy-1-(3-bromo-5-fluorophenyl)ethan-1-one |

| Amine | Diethylamine (Et₂NH) | 2-(diethylamino)-1-(3-bromo-5-fluorophenyl)ethan-1-one |

| Thiolate | Sodium thiophenoxide (NaSPh) | 1-(3-bromo-5-fluorophenyl)-2-(phenylthio)ethan-1-one |

Kinetic and Stereochemical Aspects of Substitution Pathways

Nucleophilic substitution at the α-carbon of α-halo ketones, such as this compound, predominantly proceeds through an S\N2 (bimolecular nucleophilic substitution) mechanism. youtube.com This is due to the enhanced reactivity of the α-carbon and the instability of the corresponding carbocation that would be formed in an S\N1 pathway. youtube.com The rate of these reactions is typically second-order, depending on the concentration of both the α-bromo ketone and the nucleophile. libretexts.org

From a stereochemical perspective, if the α-carbon were a stereocenter, an S\N2 reaction would proceed with inversion of configuration. However, in this compound, the α-carbon is not chiral. It is important to note that under certain basic conditions, enolate formation can occur. The formation of a planar enolate intermediate can lead to racemization if a stereocenter is generated during the substitution process. libretexts.orgfiveable.me The general mechanism for the α-halogenation of ketones, which is the reverse of the substitution reaction, proceeds through an enol intermediate under acidic conditions. libretexts.orgmasterorganicchemistry.comlibretexts.orgwikipedia.org

Aromatic Ring Reactivity of this compound

The di-substituted phenyl ring of this compound offers multiple avenues for functionalization, with the bromine and fluorine atoms serving as handles for different types of transformations.

Metal-Catalyzed Cross-Coupling Reactions Involving the Aromatic Bromine

The carbon-bromine bond on the aromatic ring is a prime site for metal-catalyzed cross-coupling reactions. Palladium and nickel catalysts are commonly employed to form new carbon-carbon and carbon-heteroatom bonds. nih.govwisc.edu These reactions typically involve the oxidative addition of the aryl bromide to a low-valent metal center, followed by transmetalation with a suitable coupling partner and reductive elimination to afford the product and regenerate the catalyst.

Examples of potential cross-coupling reactions for this compound are presented in the table below.

| Coupling Reaction | Coupling Partner | Catalyst (Example) | Expected Product |

| Suzuki Coupling | Arylboronic acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄ | 1-(3-fluoro-5-phenylphenyl)ethan-1-one derivative |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂ | 1-(3-fluoro-5-styrylphenyl)ethan-1-one derivative |

| Sonogashira Coupling | Terminal alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI | 1-(3-fluoro-5-(phenylethynyl)phenyl)ethan-1-one derivative |

| Buchwald-Hartwig Amination | Amine (e.g., Aniline) | Pd₂(dba)₃, Buchwald ligand | 1-(3-fluoro-5-(phenylamino)phenyl)ethan-1-one derivative |

Nucleophilic Aromatic Substitution Involving the Aromatic Fluorine

Nucleophilic aromatic substitution (S\NAr) is a plausible reaction pathway for the fluorine atom on the aromatic ring. wikipedia.org For an S\NAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group. wikipedia.orgmasterorganicchemistry.com In this compound, the phenacyl group (-COCH₂Br) is strongly electron-withdrawing, which activates the ring towards nucleophilic attack.

In S\NAr reactions, the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org Subsequent loss of the leaving group restores the aromaticity. While bromine can also be a leaving group, fluorine is often a better leaving group in activated S\NAr systems. masterorganicchemistry.com The relative reactivity would depend on the specific nucleophile and reaction conditions.

Electrophilic Aromatic Substitution Patterns on the Fluorinated and Brominated Phenyl Ring

The bromine and fluorine atoms on the phenyl ring are deactivating groups towards electrophilic aromatic substitution, meaning they make the ring less reactive than benzene (B151609) itself. msu.edu Both halogens are ortho, para-directing due to their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate formed during the attack of the electrophile. libretexts.org

However, the positions ortho and para to the bromine and fluorine atoms are already substituted or sterically hindered. The phenacyl group is also a deactivating, meta-directing group. Therefore, further electrophilic substitution on the aromatic ring of this compound is expected to be difficult and would likely require harsh reaction conditions. If a reaction were to occur, the electrophile would be directed to the positions meta to the phenacyl group and ortho/para to the halogens, but the steric and electronic factors would likely lead to a mixture of products with low regioselectivity.

Transformations of the Ketone Functionality within the Phenacyl Framework

The ketone group in this compound is a primary site for nucleophilic attack and can undergo a variety of transformations to yield a wide array of functional groups. These reactions are fundamental to the synthetic utility of this compound.

A common transformation is the reduction of the ketone to a secondary alcohol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). wikipedia.orgchemguide.co.uk The choice of reducing agent can be crucial, as stronger reducing agents like LiAlH₄ may also affect other functional groups in the molecule. The general mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. chemguide.co.uk

Another significant reaction is the Wittig reaction , which converts the ketone into an alkene. masterorganicchemistry.comlibretexts.org This reaction involves the use of a phosphonium (B103445) ylide (a Wittig reagent). The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield the alkene and triphenylphosphine (B44618) oxide. libretexts.org The Wittig reaction is a powerful tool for carbon-carbon bond formation with a high degree of control over the location of the newly formed double bond.

The ketone functionality also serves as a key electrophile in the synthesis of various heterocyclic compounds. A prominent example is the Hantzsch thiazole (B1198619) synthesis , where α-haloketones like this compound react with a thioamide to form a thiazole ring. encyclopedia.pubyoutube.commdpi.com The mechanism involves the initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon, followed by cyclization and dehydration to form the aromatic thiazole ring. encyclopedia.pub

Similarly, imidazole (B134444) synthesis can be achieved by reacting this compound with amidines. researchgate.netorganic-chemistry.org These reactions often proceed via a multicomponent approach where the α-haloketone, an amidine, and a base react to form the imidazole ring system.

The Reformatsky reaction provides another avenue for transforming the ketone group. While classically involving α-haloesters, the principle can be extended to α-haloketones. byjus.comwikipedia.org The reaction with an organozinc reagent, formed from an α-haloester and zinc metal, leads to the formation of a β-hydroxy ketone.

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, with its reactive α-bromo-ketone moiety, is conducive to various intramolecular reactions, leading to the formation of cyclic structures or rearranged products.

One of the most significant rearrangement pathways for α-haloketones is the Favorskii rearrangement . wikipedia.orgcore.ac.uk This reaction typically occurs in the presence of a base and leads to the formation of carboxylic acid derivatives. The mechanism is thought to proceed through the formation of a cyclopropanone (B1606653) intermediate, which is then attacked by a nucleophile. wikipedia.orgyoutube.com In the case of cyclic α-haloketones, this rearrangement results in a ring contraction. For an acyclic ketone like this compound, the reaction with a base like hydroxide (B78521) would be expected to yield a rearranged carboxylic acid.

Intramolecular cyclization can also be envisioned under specific conditions, potentially leading to the formation of benzofuran (B130515) derivatives, although this is less commonly reported for simple phenacyl bromides without appropriately positioned intramolecular nucleophiles.

Detailed Reaction Mechanism Elucidation Studies

The mechanisms of the reactions involving this compound are generally understood by analogy to the well-studied reactions of other α-haloketones and phenacyl bromides.

In the Hantzsch thiazole synthesis , mechanistic studies have shown that the reaction proceeds via an initial SN2 reaction where the sulfur of the thioamide displaces the bromide from the α-carbon of the phenacyl bromide. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole. encyclopedia.pub

For the Favorskii rearrangement , labeling studies with isotopes have been instrumental in elucidating the mechanism. The formation of a symmetrical cyclopropanone intermediate has been confirmed in many cases, which explains the observed product distributions. youtube.com The reaction can, however, also proceed through a "pseudo-Favorskii" or "quasi-Favorskii" mechanism when enolate formation is not possible. This alternative pathway involves direct nucleophilic attack on the carbonyl, followed by a concerted rearrangement. wikipedia.org

The Wittig reaction mechanism has been a subject of considerable study. It is now generally accepted that the reaction can proceed through either a concerted [2+2] cycloaddition to form an oxaphosphetane directly, or via a stepwise pathway involving a betaine intermediate. The exact pathway and the stereochemical outcome can be influenced by the nature of the ylide, the carbonyl compound, and the reaction conditions. libretexts.org

Kinetic studies on the reactions of substituted phenacyl bromides with various nucleophiles have provided insights into the electronic effects on the reaction rates. Electron-withdrawing groups on the phenyl ring of the phenacyl bromide generally increase the rate of SN2 substitution at the α-carbon by making it more electrophilic. rsc.org

The following table provides a summary of the expected reactivity of this compound in key transformations:

| Reaction Type | Reagents | Expected Product |

| Ketone Reduction | NaBH₄ or LiAlH₄ | 1-(3-Bromo-5-fluorophenyl)-2-bromoethanol |

| Wittig Reaction | Ph₃P=CHR | 1-(3-Bromo-5-fluorophenyl)-1-alkene |

| Hantzsch Thiazole Synthesis | Thioamide (e.g., thiourea) | 2-Amino-4-(3-bromo-5-fluorophenyl)thiazole |

| Imidazole Synthesis | Amidine | Substituted imidazole |

| Favorskii Rearrangement | Base (e.g., NaOH) | 2-(3-Bromo-5-fluorophenyl)acetic acid derivative |

Applications of 3 Bromo 5 Fluorophenacyl Bromide in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block for Diverse Molecular Architectures

3-Bromo-5-fluorophenacyl bromide, with its distinct chemical functionalities, serves as a versatile scaffold for developing a wide range of organic compounds. Its structure contains three key reactive centers:

The α-Bromoketone (Phenacyl Bromide group): This is a potent electrophilic site, highly reactive towards nucleophiles, making it ideal for alkylation reactions. cidcocollegenashik.ac.in

The Aryl Bromide: The bromine atom on the phenyl ring is a versatile handle for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents.

The Aryl Fluoride: The fluorine atom significantly influences the electronic nature of the phenyl ring and can enhance the metabolic stability and binding properties of the final molecule. sigmaaldrich.com

This multi-faceted reactivity allows chemists to use this compound as a starting point for synthesizing complex molecules through sequential, site-selective modifications. Its utility as a building block is particularly evident in the synthesis of heterocyclic compounds and functional materials. ossila.comamericanelements.com

Synthetic Applications in Heterocyclic Chemistry

Phenacyl bromides are renowned precursors for a vast array of heterocyclic compounds, acting as a key component in many classical and modern cyclization reactions. researchgate.netresearchgate.net The presence of the 3-bromo-5-fluorophenyl moiety allows for the creation of novel heterocyclic derivatives with potentially enhanced biological or material properties.

The Hantzsch thiazole (B1198619) synthesis is a fundamental method for constructing the thiazole ring, involving the condensation of an α-haloketone with a thioamide. semanticscholar.orgnih.gov In this context, this compound serves as the α-haloketone component. The reaction proceeds through the initial alkylation of the sulfur atom of the thioamide, followed by an intramolecular cyclization and dehydration to yield the 2,4-disubstituted thiazole. semanticscholar.org

Using this compound allows for the direct installation of the 3-bromo-5-fluorophenyl group at the C4 position of the thiazole ring. The thiazole core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. nih.gov The reaction is versatile and accommodates a wide range of thioamides, enabling the generation of a library of novel thiazole derivatives. organic-chemistry.org

Table 1: Synthesis of 4-(3-Bromo-5-fluorophenyl)thiazole Derivatives via Hantzsch Synthesis This table presents illustrative examples of the Hantzsch reaction using this compound and various thioamides.

| Thioamide Reactant | Resulting Thiazole Product |

| Thiourea | 2-Amino-4-(3-bromo-5-fluorophenyl)thiazole |

| Thioacetamide | 4-(3-Bromo-5-fluorophenyl)-2-methylthiazole |

| Phenylthioacetamide | 2-Benzyl-4-(3-bromo-5-fluorophenyl)thiazole |

| 4-Chlorothiobenzamide | 4-(3-Bromo-5-fluorophenyl)-2-(4-chlorophenyl)thiazole |

Construction of Pyrazoline Hybrid Systems

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. nih.gov Phenacyl bromides are instrumental in synthesizing complex hybrids, particularly those linking thiazole and pyrazoline rings. acs.org A common synthetic route involves the reaction of a pre-formed pyrazoline-1-carbothioamide with a phenacyl bromide. nih.govacs.org

The reaction follows the Hantzsch thiazole synthesis mechanism, where the carbothioamide group of the pyrazoline derivative reacts with this compound. This yields a hybrid molecule in which a pyrazoline ring is connected via its N1 atom to the C2 position of a 4-(3-bromo-5-fluorophenyl)thiazole ring. Such hybrid structures are explored for a range of biological activities. acs.org For instance, studies on similar thiazolyl-pyrazoline hybrids have demonstrated their potential as antimicrobial and anticancer agents. semanticscholar.orgacs.org

The utility of this compound extends beyond thiazoles. Its high electrophilicity allows it to react with a variety of nitrogen and sulfur-containing dinucleophiles to form other important heterocyclic systems. researchgate.netdntb.gov.ua For example, condensation with substituted hydrazines can yield triazolo-thiadiazines. researchgate.net The reaction with 1,2-diaminobenzenes in the presence of a catalyst can lead to the formation of quinoxaline (B1680401) derivatives. The versatility of phenacyl bromides as precursors makes them a key component in combinatorial chemistry and the synthesis of diverse heterocyclic libraries. researchgate.net

Derivatization Strategies for Functionalized Materials

The unique electronic properties conferred by the fluorine and bromine atoms make this compound an attractive building block for functional materials, especially in the field of optics and electronics.

Fluorescent probes are indispensable tools for imaging and sensing in biological and chemical systems. Many of these probes are built upon heterocyclic scaffolds that can be synthesized using phenacyl bromides. researchgate.net The synthesis often relies on creating molecules with intramolecular charge transfer (ICT) properties, where electron-donating and electron-accepting groups are strategically placed within a conjugated system. nih.gov

This compound can be used to construct the core of such fluorophores. For example, it can be used to synthesize a thiazole or other heterocyclic system which then forms part of a larger conjugated structure. The 3-bromo-5-fluorophenyl group itself can modulate the photophysical properties of the resulting dye. The electronegative fluorine atom can influence the energy levels of the molecular orbitals, potentially tuning the emission wavelength and quantum yield. nih.gov Furthermore, the bromine atom can be later substituted via cross-coupling reactions to attach other functional groups, such as recognition moieties for specific analytes or solubilizing groups, demonstrating a clear derivatization strategy for advanced functional materials.

In-depth Analysis of this compound Reveals Limited Publicly Available Research in Advanced Synthesis and Materials Science

Despite a thorough investigation into the scientific literature and chemical databases, detailed research findings on the specific applications of this compound in advanced organic synthesis and materials science, as outlined, are not extensively available in the public domain. The inquiry into its roles in covalent conjugation, molecular labeling with Fluorine-18, integration into click chemistry, and as a precursor for biologically relevant scaffolds, including aromatase inhibitors and other active pharmaceutical ingredients (APIs), yielded limited specific results for this particular compound.

While the individual chemical moieties of this compound—a brominated and fluorinated aromatic ring coupled with a phenacyl bromide group—suggest potential reactivity in various synthetic applications, specific studies detailing these uses are not readily found. The phenacyl bromide functional group is a known alkylating agent, theoretically capable of reacting with nucleophiles for covalent modification of substrates. The presence of bromine and fluorine on the phenyl ring could also influence its electronic properties and offer sites for further functionalization.

However, the current body of accessible scientific literature does not provide explicit examples or detailed research on the direct application of this compound in the requested contexts. General information is available for structurally related compounds, such as 3-Bromo-5-fluorophenol (B1288921), which has been utilized as a molecular scaffold in the synthesis of APIs. ossila.com For instance, derivatives of 3-bromo-5-fluorophenol have been explored for their potential as anticancer agents. ossila.com

Similarly, the principles of covalent conjugation, molecular labeling with isotopes like Fluorine-18, and click chemistry are well-established fields. nih.govbroadpharm.comuni-muenchen.deekb.egnih.govnih.govresearchgate.net These methodologies are broadly applied in drug discovery, materials science, and biological imaging. broadpharm.comuni-muenchen.de However, the specific integration of this compound into these frameworks is not documented in the available search results.

The synthesis of precursors for enzyme inhibitors, such as those for aromatase, is an active area of research, with various molecular scaffolds being investigated. nih.gov Likewise, the development of synthetic scaffolds for APIs is a cornerstone of medicinal chemistry. ossila.com While the structural features of this compound suggest its potential as a building block in these areas, concrete evidence from published studies is lacking.

Computational and Theoretical Chemistry Studies on 3 Bromo 5 Fluorophenacyl Bromide

Quantum Chemical Calculations and Density Functional Theory (DFT) Investigations

Quantum chemical calculations are used to determine the electronic structure and geometry of molecules. A primary method is Density Functional Theory (DFT), which calculates the electron density of a system to determine its energy. For a hypothetical study on 3-Bromo-5-fluorophenacyl bromide, researchers would typically use a basis set, such as 6-311++G(d,p), to describe the atomic orbitals and optimize the molecule's geometry to find its most stable conformation niscair.res.in. This process would yield key data points like bond lengths, bond angles, and dihedral angles.

Analysis of Frontier Molecular Orbitals (FMOs) and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) youtube.comwikipedia.org. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity youtube.com. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity researchgate.net. Analysis would also involve mapping these orbitals to visualize the regions of the molecule involved in electron donation and acceptance rsc.org.

Theoretical Prediction of Chemical Reactivity and Stability

The data from FMO analysis directly informs the prediction of chemical reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO researchgate.net. Global reactivity descriptors, derived from the HOMO and LUMO energies, such as electronegativity, chemical hardness, and global electrophilicity index, would be calculated to quantify the molecule's reactivity and stability.

Computational Assessment of Spectroscopic Properties (e.g., NMR, IR)

Theoretical calculations can predict spectroscopic data. For instance, DFT can be used to compute the vibrational frequencies that correspond to peaks in an Infrared (IR) and Raman spectrum niscair.res.in. These calculated frequencies are often scaled to correct for approximations in the theoretical model and compared with experimental spectra for validation. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR data.

Investigation of Nonlinear Optical (NLO) Properties and Potential Applications

Nonlinear optical (NLO) materials have applications in technologies like telecommunications and optical data storage. Computational methods can predict a molecule's NLO properties by calculating its electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) niscair.res.in. A high hyperpolarizability value suggests significant NLO activity, which is often associated with molecules that have strong intramolecular charge transfer characteristics, a feature that could be assessed from the HOMO-LUMO analysis niscair.res.in.

Molecular Modeling for Understanding Reaction Mechanisms and Pathways

Molecular modeling is a powerful tool for elucidating the step-by-step process of a chemical reaction. By mapping the potential energy surface, chemists can identify transition states—the high-energy intermediates between reactants and products. This allows for the determination of activation energies, which govern the reaction rate youtube.com. For a compound like this compound, modeling could be used to understand its reactions, such as nucleophilic substitution at the alpha-carbon or reactions involving the aromatic ring youtube.com.

While a detailed analysis of this compound is not currently possible, the methodologies described above represent the standard computational approach for characterizing a new or understudied chemical compound. The availability of future experimental or computational research on this specific molecule would be necessary to populate the detailed framework requested.

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Methodologies for Halogenated Phenacyl Bromides

The synthesis of phenacyl bromides has traditionally relied on methods that often involve harsh reagents and generate significant waste. The future of synthesizing 3-Bromo-5-fluorophenacyl bromide and related compounds lies in the adoption of green and sustainable chemistry principles.

A promising avenue is the use of water as a reaction medium, which minimizes the reliance on volatile organic solvents. Research has demonstrated the successful synthesis of phenacyl bromides from styrenes using an aqueous system with potassium persulfate (K₂S₂O₈) as the oxidant. rsc.orgresearchgate.net This method offers mild reaction conditions and excellent functional group compatibility, making it an attractive green alternative. rsc.org

Another key area is the development of metal-free catalytic systems. Metal-free C(sp³)-H bromination of aromatic ketones has been achieved using reagents like iodobenzene (B50100) diacetate in the presence of potassium bromide. ias.ac.in Adapting such methodologies for the specific synthesis of this compound from 3'-Bromo-5'-fluoroacetophenone would represent a significant step towards more environmentally benign processes. These approaches reduce the risk of metal contamination in the final products, which is particularly crucial for pharmaceutical applications.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Phenacyl Bromides

| Feature | Traditional Methods | Emerging Green Methods |

|---|---|---|

| Solvent | Often chlorinated hydrocarbons or acetic acid researchgate.net | Water, rsc.org acetonitrile (B52724) ias.ac.in |

| Brominating Agent | Molecular Bromine (Br₂) researchgate.net | Potassium Bromide (KBr) with an oxidant rsc.orgias.ac.in |

| Catalyst | Lewis or Brønsted acids researchgate.net | Often catalyst-free or metal-free rsc.orgias.ac.in |

| Byproducts | Acidic and organic waste | Fewer hazardous byproducts |

| Conditions | Can require harsh temperatures | Often milder conditions (e.g., 60 °C) rsc.org |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

To overcome the limitations of existing synthetic routes, the exploration of novel catalytic systems is paramount. For a molecule like this compound, where multiple reactive sites exist, achieving high selectivity is a primary challenge.

Future research will likely focus on:

Heterogeneous Catalysts: Developing solid-supported catalysts that can be easily recovered and reused, thus improving the economic and environmental viability of the synthesis.

Photocatalysis and Electrocatalysis: These techniques can offer unique reaction pathways and selectivities by generating reactive species under mild conditions. Electrochemical methods, for instance, can provide precise control over the reaction by tuning the applied potential.

Enzymatic Catalysis: Biocatalysis presents an opportunity for highly selective transformations under environmentally friendly conditions, although the application to complex halogenated substrates is still an emerging field.

The synthesis of novel halogenated heterocycles, which can be derived from phenacyl bromides, has been shown to benefit from various catalytic approaches, indicating a fertile ground for the development of catalysts tailored for specific transformations of the this compound scaffold. nih.govnih.gov

Expanding the Scope of Synthetic Applications in Emerging Fields

The unique combination of a reactive α-bromoketone and a bromo-fluoro substituted phenyl ring makes this compound a valuable building block. Its synthetic utility is expected to expand into several emerging fields.

Medicinal Chemistry: The presence of fluorine is known to enhance the metabolic stability and binding affinity of drug candidates. ossila.com The 3-bromo-5-fluorophenyl motif is a key component in various biologically active molecules. ossila.com The phenacyl bromide moiety is a versatile precursor for a wide range of heterocyclic compounds, dntb.gov.uaresearchgate.net such as imidazoles, thiazoles, and quinoxalines, which are prevalent scaffolds in pharmaceuticals. Research into novel protein kinase CK2 inhibitors, for example, has focused on halogenated heterocyclic ligands. nih.gov

Materials Science: Fluorinated and brominated aromatic compounds are of interest for the development of functional materials, including liquid crystals, polymers with specific optical or electronic properties, and organic light-emitting diodes (OLEDs). The reactivity of the phenacyl bromide handle allows for its incorporation into larger polymeric structures or onto surfaces.

Agrochemicals: The development of new pesticides and herbicides often involves the synthesis of complex halogenated organic molecules to enhance efficacy and control properties like soil persistence.

Integration of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

To optimize reaction conditions, maximize yields, and understand complex reaction mechanisms, the integration of advanced in situ spectroscopic techniques is crucial. Real-time monitoring provides a deeper understanding of the reaction kinetics and the formation of transient intermediates.

Techniques applicable to the study of this compound synthesis and subsequent reactions include:

In Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can track the consumption of reactants and the formation of products and intermediates by monitoring characteristic bond vibrations. For instance, the carbonyl stretch of the ketone and the C-Br bonds would be key reporters. rsc.org

In Situ NMR Spectroscopy: Provides detailed structural information about the species present in the reaction mixture over time, helping to elucidate reaction pathways and identify unexpected byproducts.

Mass Spectrometry: Can be coupled with reaction systems to detect and identify trace intermediates and products, offering high sensitivity and specificity.

Employing these techniques can lead to more robust and efficient synthetic processes by enabling rapid optimization of parameters like temperature, catalyst loading, and reaction time.

Synergistic Approaches Combining Experimental and Computational Research

The synergy between experimental work and computational chemistry is a powerful paradigm for modern chemical research. uci.edunih.gov This integrated approach is particularly valuable for understanding the reactivity and properties of complex molecules like this compound.

Future research directions include:

Mechanistic Elucidation: Using Density Functional Theory (DFT) calculations to model reaction pathways, predict transition state energies, and rationalize observed selectivities. uci.edu This can guide the design of more efficient catalysts and reaction conditions.

Predictive Modeling: Developing computational models that can predict the outcome of reactions involving the this compound scaffold with different reagents. uci.edu

Spectroscopic Prediction: Calculating spectroscopic data (e.g., NMR chemical shifts, IR frequencies) to aid in the characterization of new compounds derived from this compound.

This collaborative approach can accelerate the discovery and development of new reactions and functional molecules by reducing the number of experiments required. nih.gov

Rational Design of New Functional Molecules Based on the this compound Scaffold

The this compound scaffold offers a unique platform for the rational design of new functional molecules. The distinct reactivity of the α-bromoketone, the C-Br bond, and the influence of the fluorine atom can be strategically exploited.

A key area of focus will be the design of new active pharmaceutical ingredients (APIs). The 3-bromo-5-fluorophenol (B1288921) scaffold, a close relative, is already used in the synthesis of anticancer agents. ossila.com By using this compound as a starting point, chemists can access a wide variety of heterocyclic and other complex structures. The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents to probe structure-activity relationships. The fluorine atom can be used to fine-tune the electronic properties and bioavailability of the target molecules.

The design process will increasingly rely on computational tools for in silico screening of virtual libraries of compounds derived from the scaffold, predicting their binding to biological targets and their pharmacokinetic properties before committing to their synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-bromo-5-fluorophenacyl bromide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination and fluorination of a phenacyl precursor. For example, halogenation of 5-fluorophenacyl bromide using electrophilic brominating agents (e.g., NBS or Br₂ in H₂SO₄) under controlled temperatures (0–25°C) can yield the target compound . Solvent choice (e.g., DCM or THF) and stoichiometric ratios of bromine donors are critical to minimizing side products like di-brominated species. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 190–200 ppm) . Mass spectrometry (HRMS) confirms molecular weight (expected m/z ~275.91 for C₈H₅Br₂FO). FT-IR detects C=O stretching (~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹). Cross-validate with literature spectra of analogous bromo-fluoroaromatic compounds .

Q. What are the key safety protocols for handling this compound in the lab?

- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection due to its lachrymatory and corrosive properties. Avoid contact with reducing agents or bases, which may trigger exothermic decomposition. Store at 2–8°C in amber glass vials under inert gas (Ar/N₂) to prevent hydrolysis .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine meta to bromine enhances the electrophilicity of the aryl bromide, facilitating Suzuki-Miyaura couplings with boronic acids (e.g., Pd(PPh₃)₄, K₂CO₃, 80°C in DMF) . Steric hindrance from the phenacyl group may require longer reaction times. Compare kinetic data with non-fluorinated analogs to quantify substituent effects .

Q. How can conflicting NMR data for this compound be resolved?

- Methodological Answer : Contradictions often arise from solvent polarity or impurities. For example, DMSO-d₆ may cause peak broadening due to hydrogen bonding, while CDCl₃ provides sharper signals. Use 2D NMR (COSY, HSQC) to assign overlapping signals. Spiking with authentic samples or synthesizing isotopically labeled derivatives (e.g., ¹⁹F-labeled) can resolve ambiguities .

Q. What strategies improve the stability of this compound in long-term storage?

- Methodological Answer : Degradation pathways include hydrolysis of the bromide to ketones or dimerization. Stabilize by adding molecular sieves (4Å) to absorb moisture and storing under inert gas. Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Q. How does this compound perform as a photoaffinity labeling agent compared to its analogs?

- Methodological Answer : The bromine atom acts as a heavy atom, enhancing photo-crosslinking efficiency via spin-orbit coupling. Compare UV-Vis absorption spectra (λmax ~260 nm) with non-brominated analogs to quantify photolytic activity. Use radiolabeled (⁸²Br) versions in competitive binding assays to study target engagement .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

- Methodological Answer : Variations (e.g., 85–92°C) may stem from polymorphic forms or residual solvents. Perform DSC/TGA to characterize thermal behavior and identify solvent inclusion complexes. Recrystallize from different solvents (e.g., MeOH vs. EtOAc) to isolate pure polymorphs .

Q. How to address discrepancies in catalytic efficiency when using this compound in Pd-mediated reactions?

- Methodological Answer : Trace moisture or oxygen can deactivate Pd catalysts. Use rigorous drying protocols (e.g., freeze-pump-thaw cycles for solvents) and compare yields under Schlenk line vs. ambient conditions. Screen ligands (e.g., XPhos vs. SPhos) to optimize electron-deficient aryl bromide activation .

Methodological Best Practices

- Synthetic Optimization : Use DOE (Design of Experiments) to map the effects of temperature, solvent, and catalyst loading on yield .

- Analytical Validation : Employ orthogonal techniques (e.g., NMR, LC-MS, XRD) for structural confirmation .

- Safety Compliance : Follow ISO 9001 and GHS guidelines for labeling, storage, and waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.